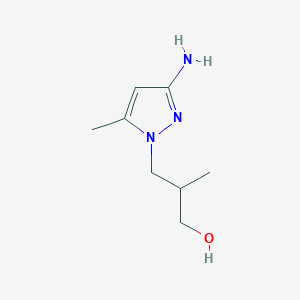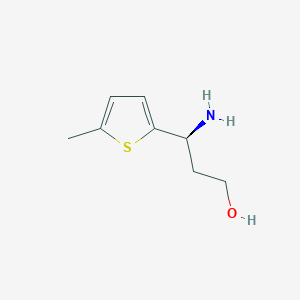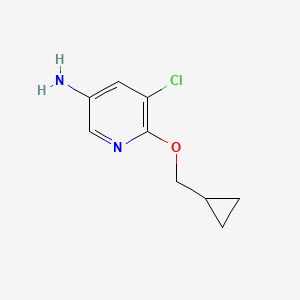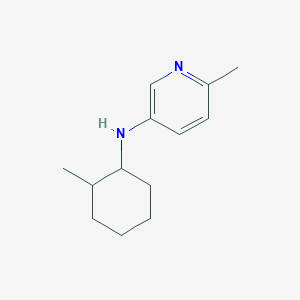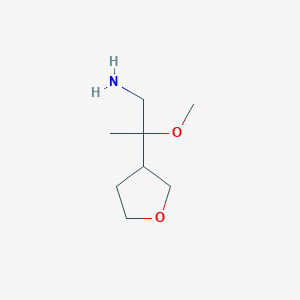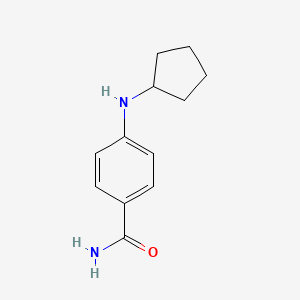
4-(Cyclopentylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylamino)benzamide is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzamide, where the amine group is substituted with a cyclopentylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)benzamide typically involves the condensation of benzoic acid derivatives with cyclopentylamine. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining traction due to its efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylamino)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, often reducing the compound to a simpler form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
4-(Cyclopentylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)benzamide involves its interaction with specific molecular targets. For instance, as a beta-blocker analog, it may inhibit the action of certain neurotransmitters, leading to a decrease in blood pressure. The compound may also interact with various enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
4-(3-(Cyclopentylamino)-2-hydroxypropoxy)benzamide: An analog used as a beta-blocker for treating high blood pressure.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with significant biological activities.
Uniqueness: 4-(Cyclopentylamino)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a beta-blocker analog and its efficient synthesis method make it a compound of significant interest in both research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(cyclopentylamino)benzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)9-5-7-11(8-6-9)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H2,13,15) |
InChI Key |
IQQILOBSWPXQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



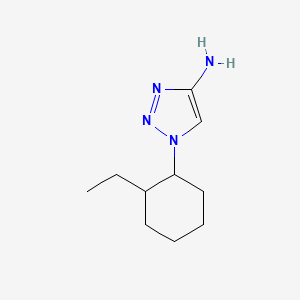
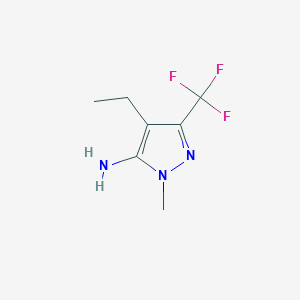

![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)


